molecular formula C28H24FN5O3 B2380978 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide CAS No. 1029770-30-6

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide

Cat. No.: B2380978
CAS No.: 1029770-30-6
M. Wt: 497.53
InChI Key: ZTOISMKNOVMKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C28H24FN5O3 and its molecular weight is 497.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system, and its dysregulation is implicated in several neuropsychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from binding to the receptor and initiating the signal transduction pathway. This inhibition can modulate the release of certain neurotransmitters, including dopamine itself, and influence various brain functions.

Result of Action

The inhibition of the Dopamine D2 receptor by these compounds can result in a variety of effects at the molecular and cellular level. These effects can include changes in neurotransmitter release, alterations in neuronal firing rates, and modifications to synaptic plasticity . These changes can ultimately influence behavior, cognition, and motor control.

Properties

IUPAC Name

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O3/c1-18-12-13-22-25(36)23(28-32-26(33-37-28)20-10-5-11-21(29)15-20)16-34(27(22)31-18)17-24(35)30-14-6-9-19-7-3-2-4-8-19/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOISMKNOVMKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCCC3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.